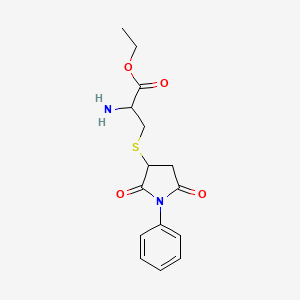
ethyl S-(2,5-dioxo-1-phenylpyrrolidin-3-yl)cysteinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl S-(2,5-dioxo-1-phenylpyrrolidin-3-yl)cysteinate is a synthetic organic compound with a molecular formula of C15H18N2O4S This compound is characterized by the presence of a pyrrolidinyl ring, a phenyl group, and a cysteinate moiety
Preparation Methods
The synthesis of ethyl S-(2,5-dioxo-1-phenylpyrrolidin-3-yl)cysteinate typically involves multi-step organic reactions. One common synthetic route includes the condensation of ethyl cysteinate with a suitable pyrrolidinone derivative under controlled conditions . The reaction conditions often require the use of catalysts and specific temperature and pH settings to ensure the desired product yield. Industrial production methods may involve large-scale batch reactions with optimized parameters to maximize efficiency and purity.
Chemical Reactions Analysis
Ethyl S-(2,5-dioxo-1-phenylpyrrolidin-3-yl)cysteinate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines, depending on the reagents used.
Substitution: Nucleophilic substitution reactions can occur at the phenyl or pyrrolidinyl rings, introducing different functional groups. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogenating agents for substitution. The major products formed depend on the specific reaction conditions and reagents employed.
Scientific Research Applications
Ethyl S-(2,5-dioxo-1-phenylpyrrolidin-3-yl)cysteinate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of ethyl S-(2,5-dioxo-1-phenylpyrrolidin-3-yl)cysteinate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its potential in inhibiting bacterial growth and inducing cytotoxicity in certain cell lines .
Comparison with Similar Compounds
Ethyl S-(2,5-dioxo-1-phenylpyrrolidin-3-yl)cysteinate can be compared with other similar compounds, such as:
Ethyl 3-oxo-2-(2,5-dioxopyrrolidin-3-yl)butanoate: This compound shares a similar pyrrolidinyl structure but differs in the substituents attached to the ring.
Indole derivatives: These compounds also contain heterocyclic rings and are known for their biological activities. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C15H18N2O4S |
|---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
ethyl 2-amino-3-(2,5-dioxo-1-phenylpyrrolidin-3-yl)sulfanylpropanoate |
InChI |
InChI=1S/C15H18N2O4S/c1-2-21-15(20)11(16)9-22-12-8-13(18)17(14(12)19)10-6-4-3-5-7-10/h3-7,11-12H,2,8-9,16H2,1H3 |
InChI Key |
PUEJXRMYHGJBIJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CSC1CC(=O)N(C1=O)C2=CC=CC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


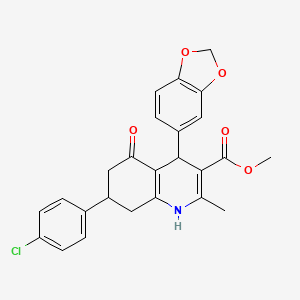
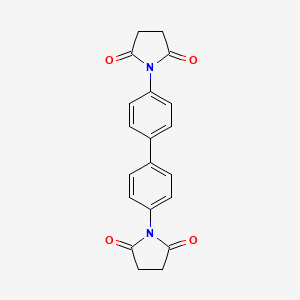
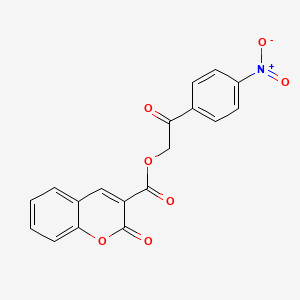
![2-[(Z)-{2-[(6-methylpyridin-3-yl)carbonyl]hydrazinylidene}methyl]phenyl furan-2-carboxylate](/img/structure/B11105661.png)

![2,3,3-Trichloroprop-2-en-1-yl 6-[(2,4-difluorophenyl)carbamoyl]cyclohex-3-ene-1-carboxylate](/img/structure/B11105680.png)
![ethyl 6-bromo-2-{[(2-ethoxy-2-oxoethyl)amino]methyl}-5-methoxy-1-methyl-1H-indole-3-carboxylate](/img/structure/B11105681.png)
![N'-[(E)-(2-bromo-4-hydroxy-5-methoxyphenyl)methylidene]pyridine-3-carbohydrazide](/img/structure/B11105682.png)
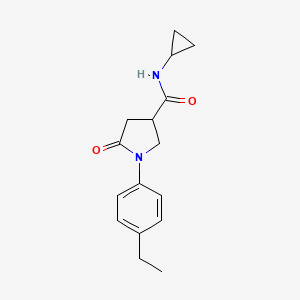
![4-[(2E)-2-(3-iodobenzylidene)hydrazinyl]-6-(morpholin-4-yl)-N-(3-nitrophenyl)-1,3,5-triazin-2-amine](/img/structure/B11105689.png)
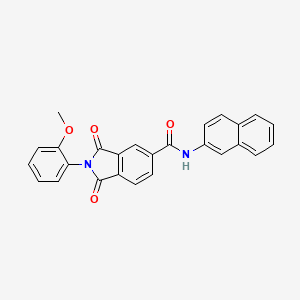
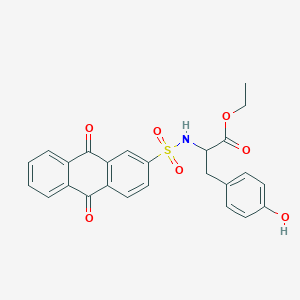
![(4Z)-1-(4-methylphenyl)-4-[(3-methylphenyl)imino]-1,3-diazaspiro[4.5]decane-2-thione](/img/structure/B11105730.png)
![N-[(E)-(3-nitrophenyl)methylidene]-4-(5-phenyl-1,3,4-oxadiazol-2-yl)aniline](/img/structure/B11105734.png)
